molecular formula C17H21ClN4O3 B5546665 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)morpholine-4-carboxamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)morpholine-4-carboxamide

Cat. No.: B5546665
M. Wt: 364.8 g/mol
InChI Key: BFIZJXVKCQZXEF-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)morpholine-4-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)morpholine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The chlorophenyl group is introduced via electrophilic substitution reactions. The final step involves the coupling of the oxadiazole intermediate with morpholine-4-carboxamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)morpholine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the morpholine moiety can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(propan-2-yl)morpholine-4-carboxamide
  • N-{[3-(4-chlorophenyl)-1,2,4-triazol-5-yl]methyl}-N-(propan-2-yl)morpholine-4-carboxamide

Uniqueness

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)morpholine-4-carboxamide is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. Compared to thiadiazole and triazole analogs, the oxadiazole derivative may exhibit different reactivity and binding characteristics, making it a valuable compound for diverse applications.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3/c1-12(2)22(17(23)21-7-9-24-10-8-21)11-15-19-16(20-25-15)13-3-5-14(18)6-4-13/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIZJXVKCQZXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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